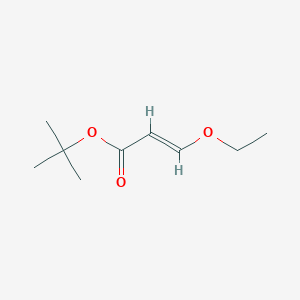

t-Butyl 3-Ethoxyacrylate

Description

Properties

IUPAC Name |

tert-butyl (E)-3-ethoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-11-7-6-8(10)12-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCHREMODPFGJP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous-Flow Catalytic Esterification

The use of microchannel reactors has revolutionized the synthesis of t-butyl acrylate derivatives by enhancing mixing efficiency and heat transfer. A patented method (CN110950760B) employs acrylic acid and isobutene as raw materials, with p-toluenesulfonic acid as the catalyst. Key parameters include:

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Reactor diameter | 2–8 mm | 3 mm |

| Temperature | 40–45°C | 45°C |

| Pressure | 0.4–0.6 MPa | 0.5 MPa |

| Molar ratio (AA:Isobutene) | 0.95:1–1.2:1 | 1:1 |

| Reaction time | 30–45 min | 40 min |

Under optimal conditions, this method achieves 97.8% isobutene conversion and 98.1% selectivity for t-butyl acrylate. The microchannel reactor’s design minimizes side reactions, such as oligomerization, by ensuring rapid quenching of reactive intermediates.

Catalyst Loading and Preheating

Preheating both reactants to 45°C before mixing in a T-shaped module is critical to prevent thermal gradients. Catalyst loading at 1.5–3.0 wt% relative to acrylic acid ensures sustained activity without fouling. Post-reaction separation involves simple distillation, yielding >98% pure product.

Fixed-Bed Reactor with Acidic Catalysts

Heterogeneous Catalytic Systems

CN104276948A discloses a fixed-bed reactor method using Z/H00-type catalysts (e.g., sulfonated resins) under elevated pressures (1.0–5.0 MPa). Isobutene and acrylic acid are fed at a 1:1.5 molar ratio with a space velocity of 0.5–5.0 h⁻¹. Key outcomes include:

| Condition | Result |

|---|---|

| Temperature: 50°C | 72% isobutene conversion |

| Pressure: 2.0 MPa | 68% selectivity |

This method’s scalability is offset by moderate selectivity due to competing elimination reactions.

Solvent-Free Optimization

Recent advancements (Vulcanchem, 2024) eliminate solvents by using melt-phase esterification with tert-butyl alcohol and ethyl acrylate. Catalyzed by p-toluenesulfonic acid at 80–100°C, this approach achieves 85–90% yield with reduced waste.

Knoevenagel Condensation Route

Tert-Butyl Cyanoacetate Intermediate

A two-step process involves:

-

Knoevenagel condensation of tert-butyl cyanoacetate with ethyl glyoxylate.

Reaction conditions:

-

Piperidine (5 mol%) in toluene at 110°C for 12 h.

-

Decarboxylation : HCl/EtOH, 60°C, 4 h.

Stereochemical Control

The use of chiral auxiliaries (e.g., (-)-sparteine ) in the condensation step enables enantioselective synthesis, critical for pharmaceutical applications.

Trichloroacetyl Chloride-Based Synthesis

Stepwise Alkoxylation and Esterification

CN109438237B outlines a method starting with vinyl ethyl ether and trichloroacetyl chloride :

-

Alkoxylation : 20–40°C, 1–10 h.

-

Esterification with ethanol : 20–50°C, 1–10 h.

-

Acid-catalyzed rearrangement : KHSO₄, 50–100°C under N₂.

| Step | Yield | Purity |

|---|---|---|

| Alkoxylation | 85% | 92% |

| Rearrangement | 86% | 98.6% |

This method emphasizes green chemistry, with >90% solvent recovery and minimal waste.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Microchannel reactor | 97.8 | 98.1 | Continuous production | High capital cost |

| Fixed-bed reactor | 72 | 68 | Scalability | Moderate selectivity |

| Knoevenagel | 82 | 95 | Stereochemical control | Multi-step process |

| Trichloroacetyl route | 86 | 98.6 | Solvent recovery | Toxic intermediates |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (E)-3-ethoxyprop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (E)-3-ethoxyprop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in the synthesis of biologically active molecules.

Industry: tert-Butyl (E)-3-ethoxyprop-2-enoate is employed in the production of polymers and resins, where it acts as a monomer or comonomer to impart specific properties to the final product.

Mechanism of Action

The mechanism of action of t-Butyl 3-Ethoxyacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The presence of the tert-butyl group enhances the stability and lipophilicity of the compound, facilitating its interaction with hydrophobic sites in biological systems .

Comparison with Similar Compounds

Key Observations :

- Steric Effects: Compounds like (S)-tert-Butyl 3-hydroxybutanoate and tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate share the tert-butyl group, which improves thermal and hydrolytic stability compared to linear esters (e.g., methyl laurate) .

- Reactivity : The ethoxyacrylate group in this compound likely enhances its reactivity in Michael addition or polymerization reactions compared to saturated esters (e.g., methyl laurate) or hydroxy-substituted analogs .

- Toxicity : Methyl isothiocyanate, a structurally distinct but functionally reactive compound, is highly toxic (used as a fumigant), whereas tert-butyl derivatives (e.g., t-Butyl Alcohol) exhibit lower acute toxicity, suggesting this compound may have a safer profile .

Limitations and Data Gaps

The evidence lacks direct studies on this compound, necessitating extrapolation from structurally related compounds. Further research is needed to confirm:

- Physicochemical Properties : Melting point, solubility, and partition coefficients.

- Toxicokinetics : Absorption and metabolism data for human health risk assessments.

- Environmental Impact : Degradation pathways and ecotoxicity.

Q & A

Q. How can the hydrolysis kinetics of t-Butyl derivatives be experimentally determined?

-

Methodology : Hydrolysis rates for t-butyl compounds can be measured via kinetic studies under controlled pH and temperature. For instance, the hydrolysis of t-butyl chloride follows first-order kinetics, with rate constants (k) calculated using the formula:

where is the half-life derived from experimental data. Conduct parallel trials with varying water concentrations to validate rate laws .

-

Data Example : A hydrolysis study reported a half-life () of \sim3 hours for t-butyl chloride at 25°C, requiring \sim30 hours for 99.9% completion without additional water or heat .

Q. What safety protocols are essential when handling t-Butyl 3-Ethoxyacrylate in laboratory settings?

- Methodology : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters for high-concentration exposure) and impermeable gloves. Environmental controls include avoiding drainage systems and using fume hoods. Reference safety data for analogous compounds: t-Butyl Alcohol showed no sensitization in guinea pig maximization tests (OECD TG 406) but caused erythema at FCA injection sites .

- Risk Assessment : For t-Butyl Alcohol, a Margin of Safety (MoS) of 55,714 was calculated for dermal exposure (0.91% concentration), based on a NOAEL of 195 mg/kg/d in rats .

Advanced Research Questions

Q. How do metabolic pathways for t-butyl groups inform degradation studies of t-Butyl 3-Ethoxyacrylate?

- Methodology : t-Butyl groups undergo indirect metabolism via carbinolamine intermediates rather than direct N-dealkylation. In vitro studies using liver microsomes or cell lines can track metabolite formation (e.g., carboxylic acids via oxidation). Analytical tools like LC-HRMS or NMR are critical for identifying intermediates .

- Case Study : t-Butyl-norchlorocyclizine metabolism involves sequential methyl group removal, forming secondary amines and carboxylic acids .

Q. What advanced catalytic systems can enhance the conversion of acrylate derivatives like t-Butyl 3-Ethoxyacrylate into functional polymers or nitriles?

- Methodology : TiO₂-based catalysts enable near-quantitative conversion of ethyl acrylate to acrylonitrile (98% yield) without oxygen. Continuous reactor systems (e.g., riser reactors) mitigate carbon deposition on catalysts. Process modeling (e.g., simulated moving beds) optimizes dewatering and esterification steps .

- Data Example : Ethyl acrylate conversion to acrylonitrile achieved 98 ± 2% efficiency under TiO₂ catalysis, with ethanol as a reactive distillation agent .

Q. How can impurities and isomers in t-Butyl derivatives be systematically characterized?

- Methodology : Use chromatography (HPLC, GC) paired with mass spectrometry to resolve isomers (e.g., t-butylphenyl phosphate esters). For quantification, apply QSAR models or reference standards. The US EPA notes that commercial t-butyl products often contain isomer mixtures requiring hazard-specific scoring (e.g., "moderate" carcinogenicity risk due to data gaps) .

- Analytical Workflow : In tris(p-t-butylphenyl) phosphate studies, mutagenicity was scored "low" via Ames tests, while carcinogenicity remained uncertain due to isomer variability .

Q. What experimental designs address conflicting toxicity data for t-Butyl derivatives in long-term studies?

- Methodology : Replicate NTP-style rodent assays with extended observation periods. For example, t-Butyl Alcohol showed renal carcinomas in male rats (0.5% incidence) and thyroid tumors in female mice (0.3% incidence) over 2 years. Use probabilistic exposure models (e.g., Crème RIFM v1.0) to calculate margins of exposure (MOE >3,000,000 for reproductive toxicity) .

- Statistical Approach : Apply benchmark dose (BMD) modeling to derive human reference doses (RfD). For t-Butyl Alcohol, the RfD (220 µg/kg/d) exceeded systemic exposure by 3,500-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.